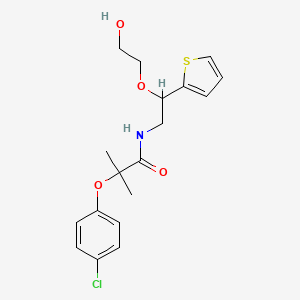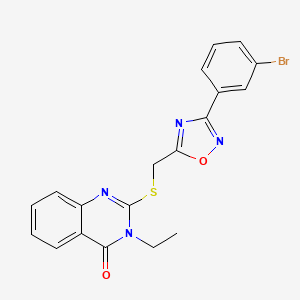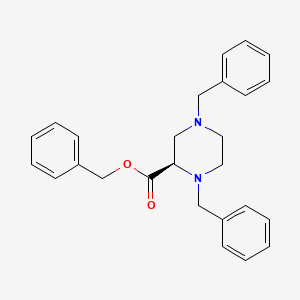![molecular formula C14H17ClN2O3 B2684154 N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411260-20-1](/img/structure/B2684154.png)
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide, commonly known as CPOP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme cyclophilin D, which plays a crucial role in cell death pathways.
Aplicaciones Científicas De Investigación
CPOP has been used in various scientific research studies to investigate its role in cell death pathways. It has been shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), which prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria. This inhibition leads to the suppression of cell death pathways and has potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer.
Mecanismo De Acción
CPOP binds to cyclophilin D, which is a peptidyl-prolyl isomerase located in the mitochondrial matrix. Cyclophilin D plays a crucial role in the opening of mPTP, which leads to the release of pro-apoptotic factors and cell death. CPOP inhibits the isomerase activity of cyclophilin D, which prevents the opening of mPTP and suppresses cell death pathways.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. It has also been shown to improve mitochondrial function and reduce oxidative stress in a mouse model of Alzheimer's disease. Additionally, CPOP has been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPOP in lab experiments is its high potency and selectivity for cyclophilin D. It has a low IC50 value, which means that it can inhibit cyclophilin D at low concentrations. However, one of the limitations of using CPOP is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPOP. One direction is to investigate its potential therapeutic applications in various diseases such as ischemia-reperfusion injury, neurodegenerative disorders, and cancer. Another direction is to investigate its effects on other cellular pathways and proteins. Additionally, there is a need for the development of more soluble analogs of CPOP to improve its use in lab experiments.
Métodos De Síntesis
CPOP can be synthesized using a multi-step process starting from 4-chlorobenzylamine. The intermediate products are reacted with morpholine and epichlorohydrin to obtain the final product. The purity of CPOP can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propiedades
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-1-3-11(4-2-10)17-5-6-19-12(8-17)7-16-14(18)13-9-20-13/h1-4,12-13H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSLCJFJOMVFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)
![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)


![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)
